molecular formula C8H15NO B1380373 1-Azaspiro[4.4]nonan-4-ol CAS No. 1553896-22-2

1-Azaspiro[4.4]nonan-4-ol

Cat. No.: B1380373
CAS No.: 1553896-22-2
M. Wt: 141.21 g/mol
InChI Key: SORMPYXQFVFPAH-UHFFFAOYSA-N
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Description

1-Azaspiro[4.4]nonan-4-ol is an organic compound featuring a spirocyclic architecture that incorporates both a nitrogen and a hydroxyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This structure is a core scaffold of Cephalotaxus alkaloids, a class of natural products known for their potent biological activities. The parent alkaloid of this family, cephalotaxine, and its ester derivative, homoharringtonine (omacetaxine mepesuccinate), are of significant research interest. Homoharringtonine, in particular, has been approved for the treatment of chronic myeloid leukemia, underscoring the therapeutic potential of this structural class . The 1-azaspiro[4.4]nonane ring system present in this compound is a key structural motif that researchers aim to access through efficient synthetic methods. Recent methodologies have advanced to include domino radical bicyclizations and nitroso-ene cyclizations, which allow for the construction of this complex spirocyclic skeleton in a single step from appropriately functionalized precursors . These synthetic routes are a key focus in modern organic chemistry for building structurally complex molecules. As a building block, this compound provides researchers with a versatile platform for the development of new compounds and the total synthesis of complex natural products. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.4]nonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-3-6-9-8(7)4-1-2-5-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORMPYXQFVFPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553896-22-2
Record name 1-azaspiro[4.4]nonan-4-ol
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Advanced Synthetic Methodologies for 1 Azaspiro 4.4 Nonan 4 Ol and Its Analogs

Foundational Approaches to Spirocyclic Core Construction

A range of synthetic strategies have been developed to construct the 1-azaspiro[4.4]nonane core, leveraging both classical and modern organic reactions to achieve efficiency and control over the molecular architecture.

Ring-Closing Strategies (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) stands out as a powerful method for forming cyclic and spirocyclic structures. This reaction, often utilizing ruthenium-based catalysts like the Grubbs catalyst, facilitates the intramolecular cyclization of a diene. For the synthesis of the 1-azaspiro[4.4]nonane system, a common approach involves preparing a precursor with two alkenyl groups, such as a gem-diallyl substituted heterocycle. ias.ac.in The RCM reaction then forges one of the rings of the spiro-system. ias.ac.in For instance, a suitably substituted pyrrolidine (B122466) carrying two allyl groups can undergo RCM to form the cyclopentane (B165970) ring fused at the spirocenter. ias.ac.inmdpi.com The choice of catalyst and reaction conditions is critical to optimize the yield and can influence the stereochemical outcome.

Condensation Reactions of Precursors

Condensation reactions offer a classic and effective pathway to the 1-azaspiro[4.4]nonane skeleton. These methods typically involve the intramolecular reaction of a linear precursor to form the cyclic structure. An intramolecular aldol (B89426) condensation, for example, can be used to synthesize the azaspiro[4.4]nonane ring system. thieme-connect.com Another prominent strategy is the use of cyclocondensation reactions, which might involve combining amino alcohols with dicarbonyl compounds to build the heterocyclic framework. vulcanchem.com One-pot multicomponent reactions, such as reacting an amine, a cycloalkanone, and an acyl chloride, can also be employed to generate the core structure efficiently. beilstein-journals.org

Reductive Amination Strategies

Intramolecular reductive amination provides a direct and high-yielding route to cyclic amines, including the 1-azaspiro[4.4]nonane core. This strategy is particularly useful for creating the pyrrolidine ring of the spirocycle. The process generally starts with a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). The intramolecular reaction between these two functionalities forms a cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the final spirocyclic amine. This method is noted for its ability to stabilize the spirocyclic nitrogen center.

Cyclization Reactions from Amines and Carbonyl Compounds

The formation of the 1-azaspiro[4.4]nonane system can be achieved through various cyclization reactions involving amine and carbonyl precursors. One such method is the intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.org In this approach, a nitrone, generated from a hydroxylamine (B1172632) precursor, reacts with an alkene within the same molecule to form a bicyclic isoxazolidine (B1194047). nih.govbeilstein-journals.orgresearchgate.net Reductive opening of this isoxazolidine ring then yields the desired amino alcohol product, which contains the 1-azaspiro[4.4]nonane skeleton. nih.govbeilstein-journals.org Another powerful technique is the tandem or domino radical bicyclization, where a suitably functionalized oxime ether undergoes a sequence of cyclizations to build both rings of the spiro-system in a single step. acs.org Gold-catalyzed [2+3] annulation reactions between enamides and propargyl esters have also been developed as an effective method to assemble functionalized 1-azaspiro[4.4]nonane building blocks. beilstein-journals.orgresearchgate.net

Stereoselective and Asymmetric Synthesis of Chiral 1-Azaspiro[4.4]nonan-4-ol

Since many biologically active spiro-compounds are chiral, the development of methods to control the stereochemistry during synthesis is crucial. This allows for the preparation of specific enantiomers, which often exhibit different pharmacological profiles.

Chiral Resolution Techniques

Chiral resolution is a well-established technique for separating a racemic mixture into its constituent enantiomers. For this compound, this involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts or esters. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization or chromatography. researchgate.net Once separated, the chiral resolving agent is removed, yielding the enantiomerically pure forms of the this compound. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

Resolving Agent TypeSeparation PrincipleCommon Technique
Chiral Carboxylic AcidsFormation of diastereomeric estersFractional Crystallization
Chiral Acids (e.g., Tartaric Acid)Formation of diastereomeric saltsFractional Crystallization
Chiral Stationary PhasesDifferential interaction with enantiomersChiral High-Performance Liquid Chromatography (HPLC)

Asymmetric Catalysis in Spirocyclization

The development of asymmetric catalytic methods for the synthesis of spirocycles is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological activity. While the direct asymmetric synthesis of this compound is a developing area, related strategies for similar spirocyclic systems highlight the potential of this approach. For instance, a gold-catalyzed [2+3] annulation has been effectively used to transform an enamine and a propargyl ester into a 1-azaspiro[4.4]nonane derivative with high diastereoselectivity. beilstein-journals.org The success of this reaction hinged on the use of an N-heterocyclic carbene gold catalyst in conjunction with a silver salt, which was essential for activating the alkyne component. beilstein-journals.org

Another notable example involves the bio-catalyzed enantioselective synthesis of a 1-thia-4-azaspiro[4.4]nonane ring system. mdpi.com This one-pot process utilized Escherichia coli whole cells as the catalyst, achieving excellent enantioselectivities (99% ee) through the biocatalytic reduction of a 3-thiazolidine ring intermediate by an imine reductase. mdpi.com

Diastereoselective Synthesis and Control (e.g., Trans Configuration Preference)

Control over diastereoselectivity is a critical aspect of synthesizing complex molecules like this compound. Several synthetic strategies have demonstrated a preference for the trans configuration of the resulting spirocycle.

A domino radical bicyclization process, which involves the formation and capture of alkoxyaminyl radicals, has been shown to produce 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers with a notable preference for the trans isomer. acs.orgresearchgate.netnih.gov The configuration of these diastereomeric pairs was assigned by analyzing the differentiation of doublets between the methylenic protons of the benzyloxy group in NMR spectroscopy; the trans isomer typically shows a smaller chemical shift difference (around 0.05 ppm) compared to the cis isomer (around 0.2 ppm). researchgate.net

In some cases, high diastereocontrol has been observed. For instance, the domino radical bicyclization of a specific oxime ether resulted in a single product, which was assigned a trans configuration. acs.org This high level of control is thought to arise from the specific stereoelectronics of the transition state during the cyclization process. acs.org

PrecursorProductDiastereomeric Ratio (trans:cis)Yield (%)
O-benzyl oxime ether 18aSpirocycle 19aPredominantly trans66
O-benzyl oxime ether 18bSpirocycle 19bPredominantly trans64
O-benzyl oxime ether 18iSpirocycle 25iNo selectivity (AIBN), Predominantly trans (Et3B)-
O-benzyl oxime ether 18jSpirocycle 28jSolely trans-
This table summarizes the diastereoselectivity observed in the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization. acs.orgresearchgate.net

Radical-Mediated Cyclization Pathways

Radical cyclizations offer a powerful and versatile approach to the construction of the 1-azaspiro[4.4]nonane skeleton. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Domino Radical Bicyclization Involving Alkoxyaminyl Radicals

A key strategy for synthesizing the 1-azaspiro[4.4]nonane framework is a domino radical bicyclization that involves the sequential formation and cyclization of aryl or vinyl radicals followed by alkoxyaminyl radicals. acs.orgresearchgate.netnih.govresearchgate.net This process is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by a chain transfer agent like tributyltin hydride (Bu₃SnH). acs.orgnih.gov

The reaction cascade begins with the generation of an aryl or vinyl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto an imine function within the same molecule. This initial cyclization generates a new radical intermediate, which is then trapped by an alkoxyaminyl radical. The subsequent cyclization of the alkoxyaminyl radical completes the formation of the spirocyclic system. acs.orgresearchgate.net The formation of side products in some reactions provides evidence for the involvement of both aryl and alkoxyaminyl radical intermediates in this domino process. acs.org

Application of Functionalized Oxime Ethers in Radical Cyclizations

Functionalized oxime ethers are versatile precursors for generating the necessary radical intermediates in these cyclization reactions. acs.orgresearchgate.netmdpi.com O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety, have been successfully employed as starting materials. acs.orgnih.gov The choice of the functional group on the oxime ether can influence the reaction outcome. For example, oxime ethers with an alkenyl moiety attached to electron-withdrawing groups or aryl substituents generally lead to good yields of the spirocyclic product. acs.org

The N-O bond in oxime ethers is relatively weak, allowing for its homolytic cleavage under thermal or photochemical conditions to generate N-centered radicals. mdpi.com This property makes them excellent radical acceptors in intramolecular cyclization reactions. nih.gov The design of the oxime ether precursor is critical; for instance, precursors containing an alkynyl moiety instead of a halo-phenyl group have been shown to yield only the desired spirocyclic products without the formation of reduction byproducts. researchgate.net

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Multi-component Reactions for Spirocyclic Core Assembly

Multicomponent reactions provide a powerful tool for the rapid assembly of spirocyclic scaffolds. A notable example is the catalyst-free, three-component reaction for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction involves the coupling of in situ generated dipoles from an isocyanide-acetylenic ester adduct with a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The reaction proceeds through a cascade of events including zwitterion generation, 1,3-dipolar cyclization, and imine-enamine tautomerization to afford the final spirocyclic product in good yields. nih.gov The efficiency of this method is highlighted by its broad substrate scope and the avoidance of a catalyst, making it a practical and green approach. nih.gov

Component 1Component 2Component 3SolventTemperature (°C)Yield (%)
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-oneToluene110Good
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-oneCH₃CNRefluxModerate
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-oneTHFRefluxModerate
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-oneCH₂Cl₂RefluxModerate
Alkyl isocyanideDialkyl acetylenedicarboxylate3-Alkyl-4-arylidene-isoxazol-5(4H)-oneCHCl₃RefluxModerate
This table illustrates the optimization of reaction conditions for the three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov

Reaction Chemistry and Derivatization Strategies of 1 Azaspiro 4.4 Nonan 4 Ol

Nucleophilic Substitution Reactions

The hydroxyl group of 1-Azaspiro[4.4]nonan-4-ol is a primary site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This typically requires the activation of the hydroxyl group to transform it into a better leaving group.

Activation of the Hydroxyl Group (e.g., MsCl/NR3, PPh3-CBr4 Systems)

Activation of a hydroxyl group is a common strategy to facilitate nucleophilic substitution. researchgate.net Reagents such as methanesulfonyl chloride (MsCl) in the presence of a tertiary amine (NR3) or the Appel reaction system (triphenylphosphine, PPh3, and carbon tetrabromide, CBr4) are frequently employed for this purpose. researchgate.net

In a study on (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes (where X = O•; H; OBn, OBz), which are derivatives of 1-azaspiro[4.4]nonane, the reactions with MsCl/NR3 and PPh3-CBr4 were investigated. researchgate.net Surprisingly, these reactions did not yield the expected bromomethyl- or mesyloxymethyl-substituted products. Instead, the structure of the product was dependent on the substituent at the 1-position of the pyrrolidine (B122466) ring, leading to various cyclized products. researchgate.net For instance, when the substituent X was a nitroxide (O•), a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole was formed. researchgate.net When X was a hydrogen atom, a perhydro-cyclopenta researchgate.netazeto[1,2-a]pyrrol derivative was obtained. researchgate.net This suggests that for this compound, where the nitrogen is unsubstituted, activation of the hydroxyl group could similarly lead to intramolecular cyclization or rearrangement products rather than simple substitution.

Regioselective Functionalization of the Hydroxyl Group

Regioselective functionalization of the hydroxyl group allows for the specific introduction of new moieties at that position. While specific examples for this compound are not detailed in the available literature, general principles of alcohol chemistry apply. The secondary alcohol can be targeted for various transformations, such as esterification or etherification, following activation.

In the case of the analogous (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, the modification of the hydroxymethyl group was explored as a means to introduce functional derivatives capable of binding to biomolecules. researchgate.net However, as noted, the activation of the hydroxyl group led to intramolecular reactions, highlighting a potential challenge in achieving simple regioselective substitution without careful consideration of the reaction conditions and the influence of the nitrogen atom in the spirocycle. researchgate.net

Oxidation and Reduction Transformations

Oxidation Pathways for Nitrogen and Sulfur Heteroatoms (if applicable to analogs)

For analogs of this compound containing other heteroatoms, such as sulfur, oxidation is a common transformation. For example, in 7-Thia-1-azaspiro[4.4]nonan-4-ol, the sulfur atom can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Regarding the nitrogen atom in the 1-azaspiro[4.4]nonane core, if it exists as a nitroxide radical in an analog, it can participate in redox reactions. The formation of nitroxides from the corresponding secondary amines is a key transformation in the synthesis of spin-labeled compounds. beilstein-journals.org

Reduction of Nitrogen Centers

For a saturated secondary amine, as in this compound, the nitrogen is already in a reduced state and is not susceptible to further reduction under standard conditions. However, in analogs where the nitrogen is part of a nitroxide or an imine, reduction is a relevant reaction. For instance, the nitrogen atom in 7-Thia-1-azaspiro[4.4]nonan-4-ol can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165).

Alkylation and Acylation Reactions

The secondary amine in the 1-azaspiro[4.4]nonane ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing substituents on the nitrogen atom, which can significantly modulate the compound's properties.

Alkylation can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These reactions would lead to the corresponding N-alkylated or N-acylated derivatives of this compound. For instance, in a study on a related azaspiro compound, N-alkylation was carried out using various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). mdpi.com

The hydroxyl group can also be acylated to form esters. In the case of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-yl benzoate, an acyloxyamine derivative was synthesized, demonstrating the feasibility of acylating a hydroxyl group within this class of compounds. researchgate.net

The following table summarizes the potential reactions based on the functional groups of this compound and findings from related analogs.

Reaction Type Functional Group Typical Reagents Expected Product Reference for Analog
Nucleophilic SubstitutionSecondary AlcoholMsCl/NR3, PPh3/CBr4Activated alcohol, potential for intramolecular cyclization researchgate.net
OxidationSecondary AlcoholPotassium permanganate, chromium trioxideKetone
AlkylationSecondary AmineAlkyl halides, Reductive amination with aldehydesN-Alkyl-1-azaspiro[4.4]nonan-4-ol mdpi.com
AcylationSecondary AmineAcyl chlorides, AnhydridesN-Acyl-1-azaspiro[4.4]nonan-4-ol researchgate.net
EsterificationSecondary AlcoholAcyl chlorides, Anhydrides1-Azaspiro[4.4]nonan-4-yl ester researchgate.net

Alkylation Strategies for Nitrogen and Hydroxyl Groups

The nitrogen and hydroxyl moieties of the 1-azaspiro[4.4]nonane scaffold are primary targets for alkylation, enabling the introduction of diverse functional groups that can modulate the molecule's physicochemical properties and biological activity.

Nitrogen Alkylation: The secondary amine in the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation. Standard alkylating agents such as alkyl halides (e.g., methyl iodide) can be employed, typically in the presence of a base to neutralize the resulting hydrohalic acid. For instance, in a related perhydro-cyclopenta acs.orgmdpi.comazeto[1,2-a]pyrrol system, N-alkylation was successfully achieved using methyl iodide, leading to the corresponding methylated amine, which subsequently underwent Hofmann elimination. smolecule.com Another common strategy is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is widely used for N-alkylation of similar saturated nitrogen heterocycles. rsc.org

Hydroxyl Group Alkylation: The secondary hydroxyl group can be converted to an ether via O-alkylation. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard approach. Protecting the nitrogen atom beforehand is often necessary to prevent competitive N-alkylation. Precursors to 1-azaspiro[4.4]nonane derivatives, such as O-benzyl oxime ethers, have been synthesized, indicating that O-benzylation is a feasible strategy. beilstein-journals.org

Reaction TypeReagent/ConditionsProduct TypeRelated Example System
N-Alkylation Methyl Iodide (MeI)Tertiary AminePerhydro-cyclopenta acs.orgmdpi.comazeto[1,2-a]pyrrol smolecule.com
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃Tertiary AminePiperidine (B6355638) derivatives rsc.org
O-Alkylation Benzyl Bromide (BnBr), NaHBenzyl EtherO-benzyl oxime ether precursors beilstein-journals.org

Protection and Deprotection of the Hydroxyl Group

To achieve selective reactions on the nitrogen atom or to prevent unwanted side reactions of the hydroxyl group during synthesis, a protection-deprotection strategy is often employed.

The hydroxyl group of this compound derivatives can be effectively protected as an ester. A common method involves acylation with an excess of a reagent like acetic anhydride (B1165640) in a suitable solvent such as chloroform. Current time information in Bangalore, IN. This reaction proceeds smoothly to afford the corresponding acetate (B1210297) ester, quantitatively protecting the hydroxyl functionality. Current time information in Bangalore, IN. This protection is crucial in multi-step syntheses, for example, prior to the oxidation of the secondary amine to a nitroxide, which can prevent undesired oxidation of the alcohol. Current time information in Bangalore, IN.

The deprotection of the resulting ester can be readily achieved under mild basic conditions. For instance, cleavage of the acetate group is typically accomplished using an aqueous-methanolic solution of ammonia, which regenerates the free hydroxyl group to yield the desired alcohol. This acylation-deprotection sequence provides a robust method for temporarily masking the hydroxyl group during the synthesis of complex derivatives.

StepReagentSolventOutcomeYield
Protection (Acylation) Acetic AnhydrideChloroformForms the corresponding acetate esterQuantitative Current time information in Bangalore, IN.
Deprotection (Saponification) Aqueous-Methanol AmmoniaWater/MethanolRegenerates the hydroxyl groupHigh (part of a 54-75% overall yield for a 3-step sequence) Current time information in Bangalore, IN.

Intramolecular Cyclization Reactions in Derivatization

Intramolecular reactions are powerful strategies for constructing complex, polycyclic systems from this compound precursors. These reactions leverage the proximity of reactive groups within the molecule to form new rings.

1,3-Dipolar Cycloaddition for Spiro-Nitroxide Formation

A key strategy for synthesizing sterically hindered spirocyclic nitroxides involves an intramolecular 1,3-dipolar cycloaddition. mdpi.com This approach typically begins with the synthesis of an appropriate alkenylnitrone precursor. mdpi.com For example, a pent-4-enyl group can be introduced to a 1-pyrroline (B1209420) N-oxide derivative, which, upon oxidation, forms the required alkenylnitrone. mdpi.com

Upon heating, this alkenylnitrone undergoes an intramolecular [3+2] cycloaddition, where the nitrone (the 1,3-dipole) reacts with the terminal alkene (the dipolarophile) to form a tricyclic isoxazolidine (B1194047) ring system. mdpi.com This reaction is a crucial step in assembling the complex framework of the target molecule. mdpi.com It has been noted that this cycloaddition can be reversible. mdpi.com

PrecursorReactionIntermediate ProductKey Feature
Alkenylnitrone derived from a 1-pyrroline N-oxideIntramolecular 1,3-Dipolar CycloadditionTricyclic IsoxazolidineFormation of a new five-membered ring mdpi.com

Ring Opening and Rearrangement Reactions

Following the formation of the isoxazolidine ring, subsequent reactions are employed to arrive at the final derivatized product. A reductive ring opening of the isoxazolidine is a common next step. This is often achieved using zinc dust in a mixture of acetic acid and ethanol, which cleaves the N-O bond of the isoxazolidine to produce the corresponding amino alcohol in high yields (85-95%). mdpi.com The resulting amino alcohol, a derivative of this compound, can then be oxidized using an agent like meta-chloroperbenzoic acid (m-CPBA) to form the stable spiro-nitroxide radical. mdpi.com

In some cases, activation of the hydroxyl group in derivatives of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane using reagents like methanesulfonyl chloride (MsCl) or triphenylphosphine/carbon tetrabromide (PPh₃/CBr₄) does not lead to the expected substitution product. smolecule.com Instead, intramolecular cyclization or rearrangement reactions occur. smolecule.com Depending on the substituent at the nitrogen atom, these reactions can yield complex polycyclic structures such as hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazoles or octahydrocyclopenta[c]azepines. smolecule.com

Starting MaterialReagent/ConditionsProductYield
Tricyclic IsoxazolidineZn, AcOH/EtOHAmino Alcohol85-95% mdpi.com
Amino Alcoholm-CPBA, ChloroformSpiro-Nitroxide73% mdpi.com
(5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane (X=H)MsCl/NEt₃ or PPh₃/CBr₄Perhydro-cyclopenta acs.orgmdpi.comazeto[1,2-a]pyrrolModerate smolecule.com
(5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane (X=O·)MsCl/NEt₃ or PPh₃/CBr₄Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazoleModerate smolecule.com

Advanced Spectroscopic and Structural Elucidation of 1 Azaspiro 4.4 Nonan 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural assignment of 1-Azaspiro[4.4]nonan-4-ol and its derivatives, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the initial structural verification of 1-azaspiro[4.4]nonane derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are used to map the molecular framework.

In the ¹H NMR spectrum, signals are assigned to specific protons based on their electronic environment. For instance, protons adjacent to the nitrogen atom or the hydroxyl-bearing carbon are typically shifted downfield. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the characteristic quaternary spiro carbon.

Detailed NMR data for derivatives of 1-azaspiro[4.4]nonane, such as trans- and cis-isomers of substituted spirocycles, have been reported in the literature. acs.org These data illustrate the specific chemical shifts and coupling constants that are foundational for structural assignment. acs.org

Table 1: Representative ¹H NMR Data for a trans-1-Azaspiro[4.4]nonane Derivative acs.org Data recorded in CDCl₃ at 400 MHz.

Protons Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
H-1'a 1.76–1.85 m
H-2'a, H-2'b, H-3'a, H-3'b 2.09–2.30 m
H-4'a 2.37 dd, J = 7.0
H-2a, H-2b 2.46–2.52 m
H-3a 2.86 ddd, J = 16.6, 2.0
H-3b 3.11 dt, J = 16.0, 8.0
H-4 3.58–3.65 m
CH₂ (Benzyloxy) 4.55 dd, J = 11.0, 3.0

Table 2: Representative ¹³C NMR Data for a trans-1-Azaspiro[4.4]nonane Derivative acs.org Data recorded in CDCl₃ at 100 MHz.

Carbon Chemical Shift (δ, ppm)
C-3' 22.1
C-4' 26.2
C-2 30.4
C-3 33.9
C-2' 38.4
C-4 61.4
C-5 (Spiro) 77.6
CH₂ (Benzyloxy) 78.5

Two-Dimensional NMR Techniques (e.g., 2D NMR, HSQC, COSY)

To resolve spectral overlap and unambiguously assign signals, particularly in complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of molecular fragments. For example, analysis of the COSY spectrum can confirm the O–CH₂–CH–CH₂ fragment within a derivative by showing correlations between the protons of these groups. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This is a powerful tool for definitively assigning carbon signals based on the already-assigned proton signals. nih.gov An HSQC spectrum can distinguish between CH, CH₂, and CH₃ groups and is crucial for assigning the carbons in the pyrrolidine (B122466) and cyclopentane (B165970) rings. researchgate.net

Analysis of Spiro Junction and Hydroxyl Group Diagnostic Signals

Certain NMR signals are particularly diagnostic for the key structural features of this compound.

Spiro Junction: The spiro carbon atom (C-5) is a quaternary carbon, meaning it has no attached protons. Consequently, it appears as a singlet in the ¹³C NMR spectrum, typically in the range of 60-80 ppm, depending on the substituents. acs.org In the provided data for a derivative, this signal was observed at 77.6 ppm. acs.org This signal is a key indicator of the spirocyclic core. The protons on the carbons adjacent to this junction (C-4, C-6, C-9, and C-2) often exhibit complex splitting patterns due to the rigid conformational nature of the fused ring system.

Hydroxyl Group: The proton of the hydroxyl group (-OH) typically appears as a broad singlet in the ¹H NMR spectrum. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, as it is involved in hydrogen bonding. The carbon atom to which the hydroxyl group is attached (C-4) is deshielded and typically resonates in the range of 60-75 ppm in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental formula of the compound, and it can be used to deduce structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For various derivatives of 1-azaspiro[4.4]nonane, HRMS data has been used to confirm their elemental composition by comparing the experimentally measured mass to the calculated mass for the expected formula. acs.org

For example, a derivative with the proposed formula C₂₁H₂₃N₂O was analyzed by HRMS (ESI-TOF), yielding an [M+H]⁺ ion. acs.org

Calculated m/z: 319.1810

Found m/z: 319.1813

The close correlation between the calculated and found mass confirms the molecular formula of the synthesized compound. acs.org

Fragmentation Pattern Analysis for Regioisomer Differentiation

In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), molecules are fragmented in a predictable manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For azaspiro compounds, a common and dominant fragmentation pathway is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

This process results in the formation of a stable iminium cation. The specific masses of the fragments produced depend on the substitution pattern of the rings. For regioisomers of this compound, the position of substituents would direct the fragmentation, leading to unique fragment ions. By analyzing the masses of these diagnostic fragments, it is possible to differentiate between various regioisomers. nih.gov For instance, cleavage of the bond between C5-C6 versus C5-C9 would produce different initial radical cations, leading to distinct subsequent fragmentation pathways and allowing for structural differentiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound and its derivatives, IR spectroscopy provides definitive evidence for key structural features, most notably the hydroxyl group and other functionalities that may be present in its derivatives.

The most prominent feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the hydroxyl (-OH) group. This band is typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to the extent of hydrogen bonding. In a condensed phase (solid or liquid), the -OH groups of this compound molecules will participate in intermolecular hydrogen bonding, which results in a broad and intense absorption band. In dilute solutions in non-polar solvents, a sharper, less intense "free" hydroxyl band may be observed at a higher frequency (around 3600 cm⁻¹). The presence of this characteristic broad band provides strong evidence for the hydroxyl functionality in the molecule.

Beyond the hydroxyl group, the IR spectrum of this compound and its derivatives displays other characteristic absorption bands that confirm their molecular structure. These include:

C-H Stretching: Aliphatic C-H stretching vibrations from the two five-membered rings are observed in the 2850-3000 cm⁻¹ region.

N-H Stretching: In the parent compound, a secondary amine N-H stretching vibration may be observed, typically in the region of 3300-3500 cm⁻¹, though it can sometimes be masked by the broad O-H band.

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring typically appears in the 1020-1250 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the secondary alcohol is expected in the region of 1050-1150 cm⁻¹.

In derivatives of this compound, additional or altered absorption bands are observed. For example, in a tosylated derivative, characteristic bands for the sulfonyl group (S=O) would be present around 1350 cm⁻¹ and 1160 cm⁻¹. Research on other derivatives has identified strong absorption bands for carbonyl groups (C=O) at 1725 cm⁻¹ and for carbon-carbon double bonds (C=C) near 1620 cm⁻¹. researchgate.net The absence of absorption in the 3100–3500 cm⁻¹ region in some oxidized derivatives indicates the modification of the hydroxyl group. researchgate.net

Functional GroupCharacteristic Absorption Range (cm⁻¹)Compound Class
O-H Stretch (H-bonded)3200 - 3600This compound
C-H Stretch (aliphatic)2850 - 3000This compound and derivatives
C=O Stretch~1725Carbonyl-containing derivatives
C=C Stretch~1620Alkene-containing derivatives
C-N Stretch1020 - 1250This compound and derivatives
C-O Stretch1050 - 1150This compound and derivatives

X-ray Crystallography for Absolute Structure Determination

For instance, the crystal structure of a derivative, (3R,4S)-3-(Prop-1-en-2-yl)-1-tosyl-1-azaspiro[4.4]nonan-4-ol, has been determined. The analysis revealed the following crystallographic parameters:

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)Value not specified in abstract
b (Å)Value not specified in abstract
c (Å)Value not specified in abstract
α (°)Value not specified in abstract
β (°)Value not specified in abstract
γ (°)Value not specified in abstract

This data allows for the precise mapping of each atom in the molecule, confirming the connectivity of the spirocyclic system and the relative stereochemistry of the substituents. Such an analysis is fundamental for confirming the outcome of stereoselective syntheses.

The structural data obtained from X-ray crystallography allows for a detailed analysis of the molecule's conformation. The 1-azaspiro[4.4]nonane core consists of two fused five-membered rings. Saturated five-membered rings are known to be flexible and typically adopt non-planar conformations to minimize steric strain. osi.lv The two most common conformations are the "envelope" and the "twist" (or half-chair) forms. researchgate.net In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by each ring in this compound and its derivatives will depend on the nature and orientation of the substituents.

The analysis of the crystal structure also reveals how the molecules are arranged in the crystal lattice, known as solid-state packing. In the case of this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and a secondary amine group (a hydrogen bond donor and acceptor) suggests that intermolecular hydrogen bonding will be a dominant feature in its solid-state packing. These hydrogen bonds would link adjacent molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the crystal, such as its melting point and solubility.

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigations specifically for the compound “1-Azaspiro[4.an]nonan-4-ol” corresponding to the requested outline are not publicly available at this time.

Research on the 1-azaspiro[4.4]nonane scaffold is primarily focused on synthetic methodologies. Studies describe various approaches to construct this core structure, including domino radical bicyclization and intramolecular 1,3-dipolar cycloaddition reactions nih.govnih.govacs.orgacs.orgnih.govbeilstein-journals.org. This spirocyclic system is noted as a key structural feature in several biologically active natural products, such as the Cephalotaxus alkaloids, which have shown antiproliferative activities acs.org.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data strictly adhering to the provided outline.

Computational Chemistry and Theoretical Investigations of 1 Azaspiro 4.4 Nonan 4 Ol

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis for Key Synthetic Steps

A thorough search of available chemical literature and computational chemistry databases did not yield specific studies detailing the transition state analysis for the key synthetic steps leading to 1-Azaspiro[4.4]nonan-4-ol. Transition state analysis is a powerful computational tool used to elucidate reaction mechanisms by identifying the highest energy point along a reaction coordinate. This type of analysis provides crucial insights into the geometry of the transition state structure, bond breaking and formation processes, and the activation energy required for a reaction to proceed. However, for the specific synthetic pathways to this compound, such detailed computational data, including calculated transition state geometries and vibrational frequencies, have not been reported in the searched literature.

Explorations of Biological Targets and Mechanisms of Action for the 1 Azaspiro 4.4 Nonan 4 Ol Scaffold

Interaction with Enzymes and Receptors

The inherent structural properties of the 1-azaspiro[4.4]nonane scaffold allow for its derivatives to interact with various biological macromolecules. The spirocyclic nature of the core can reduce conformational entropy upon binding to target proteins, which can be an advantage in developing potent inhibitors. nih.gov

Derivatives of the 1-azaspiro[4.4]nonane scaffold have been identified as having activity at specific receptor sites. Notably, certain compounds incorporating this framework have been investigated as agonists of the nicotinic acetylcholine (B1216132) receptors (mAChR). nih.govacs.org This suggests that the scaffold is capable of being oriented within the binding pocket of these receptors to elicit a functional response. Further detailed receptor binding assays are necessary to quantify the affinity (e.g., Kᵢ values) of these derivatives and to fully characterize their structure-activity relationships at various receptor subtypes.

The most prominent research into the enzyme inhibition of this scaffold has been in the field of oncology. Specific derivatives have been designed as potent kinase inhibitors. As detailed in the anticancer research section (6.2.2), novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, which are structurally related to the 1-azaspiro[4.4]nonane core, have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein. nih.gov

In these studies, compounds were tested for their ability to inhibit the enzymatic activity of these kinases, with several derivatives showing potent inhibition with IC₅₀ values in the nanomolar range. nih.gov The spirocyclic core is believed to contribute to the conformational rigidity of these molecules, aiding their fit into the ATP-binding pocket of the target kinases. nih.gov

The interaction of 1-azaspiro[4.4]nonane derivatives with enzymes like EGFR and BRAF V600E directly impacts critical cellular signaling pathways involved in cancer cell proliferation and survival. nih.gov By inhibiting these kinases, these compounds can block the downstream signaling cascades they control.

For instance, inhibition of the EGFR pathway can prevent the activation of signaling proteins that lead to cell division and growth. nih.gov Similarly, blocking the constitutively active BRAF V600E mutant kinase interrupts the MAPK/ERK signaling pathway, which is a key driver in certain types of cancer. nih.gov The dual inhibition of both EGFR and BRAF V600E by a single molecule based on this scaffold represents a strategy to overcome potential resistance mechanisms that can arise when only a single pathway is targeted. nih.gov

Scaffold-Based Biological Activities (General Research Findings)

The 1-azaspiro[4.4]nonane skeleton is a core component of Cephalotaxus alkaloids, a class of natural products known for their potent antiproliferative activities against cancer cells. nih.govacs.org This has spurred broader research into the biological potential of synthetic derivatives based on this scaffold. Beyond anticancer applications, derivatives have also been explored for other therapeutic uses, such as the inhibition of the hepatitis C virus. nih.govacs.org

While direct studies on 1-azaspiro[4.4]nonan-4-ol are limited, research into structurally similar spirocyclic systems has indicated potential for antimicrobial activity. The development of novel heterocyclic compounds is a key area of research in the search for new antimicrobial agents to combat resistant pathogens. The unique three-dimensional shape of spiro compounds can offer new modes of interaction with bacterial targets. Further investigation is required to specifically synthesize and test derivatives of the 1-azaspiro[4.4]nonane scaffold against a panel of clinically relevant bacteria and fungi to determine their spectrum of activity and potential as future anti-infective agents.

Significant research has been conducted on derivatives of the azaspiro scaffold as potential anticancer agents. nih.govacs.org A notable study focused on the design of novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones as dual inhibitors of EGFR and BRAF V600E, two important targets in oncology. nih.gov

Several of these compounds demonstrated potent antiproliferative effects against four different cancer cell lines. The most effective compounds from this series were further tested in enzyme inhibition assays, confirming their dual inhibitory mechanism. nih.gov The results showed that these compounds could inhibit both EGFR and BRAF V600E with high potency. nih.gov

The table below summarizes the in vitro activity of the most potent synthesized derivatives from the study. nih.gov

CompoundScaffold TypeR GroupGI₅₀ vs. 4 Cancer Cell Lines (nM)EGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)
6b Scaffold A (5-membered ring)H3584108
6e Scaffold A (5-membered ring)OCH₃40112134
7b Scaffold B (6-membered ring)H327896
Erlotinib Reference DrugN/AN/A6560

Data sourced from a study on 1-thia-4-azaspiro[4.4/5]alkan-3-ones. nih.gov GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation. IC₅₀ is the half maximal inhibitory concentration.

These findings highlight the potential of the azaspiro scaffold as a foundation for developing targeted anticancer therapies. The ability to create dual inhibitors from this core structure is particularly promising for addressing drug resistance in cancer treatment. nih.gov

Antiviral Properties (e.g., Hepatitis C Virus Inhibition)

Derivatives of the 1-azaspiro[4.4]nonane scaffold have emerged as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov A notable example is the clinical candidate GSK2336805, which incorporates a 1,4-dioxa-7-azaspiro[4.4]nonane motif. acs.orgresearchgate.net This compound is a highly effective inhibitor of the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex. acs.orgresearchgate.net

The mechanism of action of NS5A inhibitors is multifaceted. While the precise function of NS5A is not fully elucidated, it is understood to be essential for both viral RNA replication and the assembly of new virus particles. NS5A inhibitors are believed to bind to the N-terminus of the protein, inducing a conformational change that disrupts its normal function. This interference with NS5A function ultimately halts the viral life cycle.

Research into spiropyrrolidine motifs, including the 1,4-dioxa-7-azaspiro[4.4]nonane core, has demonstrated that these structures can confer high potency against multiple HCV genotypes, including common resistant mutants. acs.orgresearchgate.net For instance, GSK2336805 has shown efficacy against genotype 1a and 1b, as well as the resistant L31V and Y93H mutants in genotype 1b. acs.orgresearchgate.net This highlights the potential of the 1-azaspiro[4.4]nonane scaffold in developing broad-spectrum antiviral agents with a high barrier to resistance.

CompoundScaffoldHCV GenotypeBiological TargetActivity
GSK23368051,4-dioxa-7-azaspiro[4.4]nonane1a, 1bNS5APotent inhibition, including against L31V and Y93H mutants

Agonism of Nicotinic Acetylcholine Receptors

The 1-azaspiro[4.4]nonane framework is also recognized as a key pharmacophore in the development of agonists for nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. The development of selective nAChR agonists is a significant area of research for the treatment of neurological disorders.

The rigid, spirocyclic nature of the 1-azaspiro[4.4]nonane scaffold provides a fixed orientation of substituents, which can lead to specific and high-affinity interactions with the receptor binding site. Structure-activity relationship (SAR) studies on various azaspirocyclic compounds have shown that modifications to the scaffold can modulate potency and selectivity for different nAChR subtypes. While specific SAR data for this compound itself is not extensively detailed in the available literature, the broader class of azaspiro[4.4]nonane derivatives continues to be an area of active investigation for nAChR modulation.

Mechanistic Probes and Tool Compounds

Beyond their therapeutic potential, derivatives of 1-azaspiro[4.4]nonane serve as valuable tools in biophysical research for probing the structure and dynamics of biological macromolecules.

A significant application of the 1-azaspiro[4.4]nonane scaffold is in the synthesis of nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Specifically, 1-azaspiro[4.4]nonan-1-oxyls have been synthesized and studied. nih.gov These molecules contain a stable nitroxide radical, which is a paramagnetic species that can be detected by EPR.

The synthesis of these spin labels often involves the introduction of a pent-4-enyl group to a 5,5-dialkyl-1-pyrroline N-oxide, followed by an intramolecular 1,3-dipolar cycloaddition and subsequent isoxazolidine (B1194047) ring opening. nih.gov The resulting 1-azaspiro[4.4]nonan-1-oxyls can then be attached to biomolecules, such as proteins, at specific sites.

The EPR spectrum of a nitroxide spin label is sensitive to its local environment and mobility. The spectral line shape provides information about the rotational correlation time of the label, which in turn reflects the dynamics of the region of the biomolecule to which it is attached. Parameters such as the nitrogen hyperfine coupling constant (aN) and the g-factor are also influenced by the polarity of the microenvironment. nih.gov

Nitroxide DerivativeaN (mT)ΔBp-p (mT)g-factor
12a1.5950.212.00549(±2)
12b1.5860.342.00553(±2)
12c1.5700.242.00552(±2)

Table adapted from a study on 1-azaspiro[4.4]nonan-1-oxyls. nih.gov aN represents the nitrogen hyperfine coupling constant, and ΔBp-p is the peak-to-peak line width.

By analyzing the EPR spectra of 1-azaspiro[4.4]nonane-based spin labels attached to a biomolecule, researchers can gain insights into several aspects of molecular dynamics and interactions. The mobility of the spin label, as reflected in the EPR spectrum, can indicate the flexibility or rigidity of the local protein backbone. Changes in the EPR spectrum upon the binding of a ligand or another protein can reveal conformational changes associated with these interactions.

Furthermore, by introducing two spin labels at different locations on a biomolecule, the distance between them can be measured using pulsed EPR techniques such as Double Electron-Electron Resonance (DEER). This provides valuable structural constraints for determining the three-dimensional structure of proteins and protein complexes. The spirocyclic nature of the 1-azaspiro[4.4]nonane scaffold can offer advantages in these applications by providing a more rigid attachment point for the nitroxide, potentially leading to more precise distance measurements. The study of these spin labels contributes to a deeper understanding of the relationship between protein dynamics and biological function.

Strategic Design and Applications of the 1 Azaspiro 4.4 Nonan 4 Ol Scaffold in Chemical Synthesis

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality and conformational rigidity of the 1-azaspiro[4.4]nonane scaffold make it an exceptionally valuable building block in asymmetric synthesis. Its structure is a core component of various natural products, driving the development of numerous synthetic strategies to access this framework in an enantiomerically pure form.

The 1-azaspiro[4.4]nonane ring system is a key structural feature of the Cephalotaxus alkaloids, a class of natural products known for their potent antiproliferative and antileukemic activities. nih.govacs.org One prominent member, cephalotaxine, and its ester derivatives like homoharringtonine (B1673347) (approved for the treatment of chronic myeloid leukemia), have spurred considerable interest in the synthesis of this spirocyclic core. nih.govacs.org

Synthetic chemists have devised multiple routes to construct the azaspiro[4.4]nonane skeleton as a crucial step in the total synthesis of these alkaloids. thieme-connect.com Strategies often involve the formation of one ring onto a pre-existing second ring. For instance, methods include creating a cyclopentane (B165970) ring on a pyrrolidine (B122466) derivative through reactions like acyloin condensation. thieme-connect.com Conversely, other approaches focus on forming the pyrrolidine ring onto a cyclopentane precursor. thieme-connect.com Domino radical bicyclization reactions have also been successfully employed to generate 1-azaspiro[4.4]nonane derivatives in a single, efficient step. nih.govacs.orgnih.gov These synthetic endeavors underscore the scaffold's role as a pivotal intermediate for accessing complex, biologically active molecules. researchgate.net

Table 1: Selected Synthetic Strategies for 1-Azaspiro[4.4]nonane Core
Synthetic StrategyKey Reaction TypeApplication ExampleReference
Cyclopentane formation on pyrrolidineAcyloin CondensationSynthesis of 8-Methoxy-1-azaspiro[4.4]non-8-ene-7-one thieme-connect.com
Pyrrolidine formation on cyclopentaneIntramolecular Aldol (B89426) CondensationSynthesis of N-tert-butoxycarbonyl-1-azaspiro[4.4]non-8-en-7-one thieme-connect.com
Domino Radical BicyclizationRadical CascadeFormation of substituted 1-azaspiro[4.4]nonanes nih.govacs.org
Nitroso-ene CyclizationPericyclic ReactionModular synthesis towards (±)-cephalotaxine researchgate.net

Given the stereocomplexity of natural products containing the 1-azaspiro[4.4]nonane core, developing enantioselective syntheses is paramount. The absolute stereochemistry of the spirocyclic scaffold directly influences the biological activity of the final molecule. As a result, significant research has focused on methods that establish the chiral quaternary center with high fidelity.

Approaches to enantiopure 1-azaspiro[4.4]nonane derivatives often utilize chiral pool starting materials, such as proline, or employ asymmetric catalysis. thieme-connect.com For example, catalytic asymmetric formal synthesis of (-)-cephalotaxine has been achieved through efficient tandem reactions that construct the chiral spirocycle. These methods ensure that the building block is obtained as a single enantiomer, which is critical for its application in the synthesis of chiral drugs and bioactive compounds where stereoisomers may have different pharmacological profiles.

Scaffold Design for Enhanced Molecular Properties

In modern drug discovery, the molecular architecture of a scaffold is intentionally designed to optimize physicochemical and pharmacological properties. The 1-azaspiro[4.4]nonane skeleton is an exemplar of such strategic design, offering distinct advantages over more conventional, flexible, or planar ring systems.

Bioisosterism, the strategy of replacing one functional group or scaffold with another that retains similar biological activity but has improved properties, is a cornerstone of medicinal chemistry. The piperidine (B6355638) ring is one of the most common heterocyclic motifs found in approved drugs. researchgate.netacs.org However, it can be associated with suboptimal metabolic stability or physicochemical properties.

Spirocyclic amines, including azaspiro[3.3]heptanes and other related structures, have emerged as next-generation bioisosteres for the piperidine ring. researchgate.netrsc.orgresearchgate.net These scaffolds are designed to mimic the basicity and key interaction vectors of piperidine while introducing structural rigidity and novelty. researchgate.netresearchgate.net Replacing a piperidine ring with an azaspirocycle can lead to significant benefits, such as:

Improved Metabolic Stability : The quaternary spiro-carbon can block common sites of metabolic oxidation. researchgate.net

Enhanced Solubility : The more three-dimensional and less lipophilic nature of some spirocycles can improve aqueous solubility. rsc.org

Novelty and Patentability : These unique scaffolds provide access to novel chemical space, offering a path to new intellectual property. researchgate.net

The 1-azaspiro[4.4]nonane scaffold fits within this design strategy, serving as a potential bioisosteric replacement for substituted piperidines, offering a distinct and rigid framework for orienting substituents.

Table 2: Comparative Properties of Piperidine and a Bioisosteric Azaspirocycle
PropertyPiperidine1-Azaspiro[3.3]heptane (as exemplar)Reference
Nitrogen Basicity (pKa)~11.2~11.4 researchgate.net
Metabolic StabilityBaselineImproved researchgate.net
Molecular ShapeFlexible Chair/BoatRigid, 3D researchgate.netresearchgate.net

A significant trend in drug discovery is the move away from flat, aromatic-rich molecules toward scaffolds with higher sp³ carbon content and greater three-dimensionality. nih.govresearchgate.net Spirocyclic systems are ideal in this regard. The spiro-fusion in 1-azaspiro[4.4]nonan-4-ol creates a rigid molecular structure where the relative orientation of substituents is fixed. acs.orgnih.gov

This conformational restriction is highly advantageous for several reasons:

Pre-organization for Binding : A rigid molecule does not need to expend as much entropic energy to adopt the correct conformation for binding to a biological target, which can lead to higher potency.

Improved Selectivity : The precise spatial arrangement of functional groups can lead to more specific interactions with a target receptor or enzyme, reducing off-target effects. nih.gov

Exploration of 3D Space : The scaffold enables the placement of substituents in well-defined vectors, allowing for a systematic exploration of the three-dimensional chemical space around the core structure. nih.govacs.org This is crucial for navigating the complex topologies of biological binding sites.

The synthesis of families of related spirocyclic scaffolds allows for incremental changes in molecular architecture, providing powerful tools for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Exploration in Materials Science

Based on a thorough review of the available scientific literature, there is currently no significant research documenting the application or exploration of the this compound compound in the field of materials science. The overwhelming focus of existing studies is on its synthesis and application as a building block for biologically active molecules, particularly in the context of medicinal chemistry and natural product synthesis.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

The synthesis of complex spirocyclic systems like 1-azaspiro[4.4]nonanes presents considerable challenges. While numerous strategies exist, the focus is shifting towards methods that offer higher efficiency, stereoselectivity, and milder reaction conditions.

A promising area of research involves the refinement of domino reactions. A domino radical bicyclization has been successfully employed to construct the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov This method, which involves the formation and subsequent capture of alkoxyaminyl radicals, has produced spirocyclic compounds in yields ranging from 11–67%. acs.orgnih.gov Future work will likely focus on optimizing these radical cascades. The use of alternative radical initiators, such as triethylborane (B153662) (Et₃B), has already shown promise in improving diastereoselectivity under milder, room-temperature conditions compared to traditional initiators like 2,2′-azobisisobutyronitrile (AIBN). acs.org Further exploration of catalyst systems and radical precursors could lead to significant improvements in both yield and stereocontrol.

Another innovative approach is the use of intramolecular 1,3-dipolar cycloaddition reactions. nih.govbeilstein-journals.org This strategy has been used to synthesize 1-azaspiro[4.4]nonan-1-oxyls, which are stable nitroxide radicals. nih.gov The process typically involves the cycloaddition of an alkenyl nitrone followed by the reductive opening of the resulting isoxazolidine (B1194047) ring to yield the desired amino alcohol. nih.gov This pathway provides a versatile entry into asymmetric spirocyclic systems. Research in this area could focus on expanding the substrate scope and developing catalytic, enantioselective versions of the cycloaddition to access chiral 1-Azaspiro[4.4]nonan-4-ol derivatives.

Furthermore, the development of one-pot, multicomponent reactions (MCRs) represents a significant step towards efficiency and green chemistry. nih.gov An MCR that combines starting materials in a single step to form complex products like 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives highlights the potential of this strategy. nih.gov Adapting MCRs for the synthesis of the core this compound structure could drastically reduce synthesis time, cost, and waste by minimizing intermediate purification steps. nih.gov

Synthetic MethodKey FeaturesReported YieldsPotential Improvements
Domino Radical Bicyclization Formation and capture of alkoxyaminyl radicals; builds two rings in one sequence. acs.org11–67% acs.orgnih.govOptimization of radical initiators (e.g., Et₃B) for better stereoselectivity and milder conditions. acs.org
Intramolecular 1,3-Dipolar Cycloaddition Cycloaddition of alkenyl nitrones followed by isoxazolidine ring opening. nih.govbeilstein-journals.org85–95% (for aminoalcohol step) nih.govDevelopment of catalytic, enantioselective variants; expansion of substrate scope.
Multicomponent Reactions (MCRs) One-pot synthesis combining multiple starting materials to build complex spiro architectures. nih.govHigh yields reported for related spiro heterocycles. nih.govDesign of novel MCRs specifically targeting the this compound scaffold.

Advanced Spectroscopic Techniques for Detailed Structural Analysis

Unambiguous characterization of the three-dimensional structure of 1-azaspiro[4.4]nonane derivatives, including their relative and absolute stereochemistry, is critical for understanding their biological function. While standard techniques like 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are routinely used, advanced methods are necessary for a more detailed analysis. acs.orgnih.gov

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of these complex molecules. nih.govresearchgate.net

¹H,¹H-COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to trace the connectivity of atoms within the individual rings of the spiro-system. nih.gov

¹H,¹³C-HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons (like the spiro-center) and piecing together the entire molecular framework. nih.gov

For instance, in the analysis of a substituted 1-azaspiro[4.4]nonane derivative, a combination of COSY and HSQC spectra allowed for the unambiguous assignment of the methine proton on the C(9) carbon and its neighboring methylene (B1212753) groups. nih.gov

Future research will likely incorporate more sophisticated NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), to determine the spatial proximity of atoms. This information is vital for assigning the relative stereochemistry at the multiple chiral centers typical of these spirocycles, such as the cis or trans relationship between substituents.

TechniqueInformation ProvidedApplication Example for this compound
¹H,¹H-COSY Reveals J-coupling between adjacent protons. nih.govMapping the proton network within the pyrrolidine (B122466) and cyclopentane (B165970) rings.
¹H,¹³C-HSQC Correlates protons with their directly attached carbons. nih.govAssigning specific ¹³C signals to their corresponding C-H groups.
HMBC Shows long-range correlations between protons and carbons (2-3 bonds). nih.govConfirming the connectivity across the spiro-center and identifying quaternary carbons.
NOESY/ROESY Detects protons that are close in space, regardless of bonding.Determining the relative stereochemistry (cis/trans isomers) of substituents on the spiro-rings.

Integration with Machine Learning and AI in Molecular Design

The vastness of chemical space presents a monumental challenge for discovering new molecules with desired therapeutic properties. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of novel this compound derivatives. youtube.comazolifesciences.com

Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on existing libraries of spirocyclic compounds to learn their underlying structural rules. youtube.com These models can then propose entirely new molecules built around the 1-azaspiro[4.4]nonane core, optimized for specific properties. youtube.comazolifesciences.com This de novo design approach expands the accessible chemical space far beyond what can be achieved through traditional library synthesis. azolifesciences.com

Deeper Elucidation of Biological Mechanisms and Target Interactions

While derivatives of 1-azaspiro[4.4]nonane are known to possess potent biological activities, including acting as nicotinic acetylcholine (B1216132) receptor agonists and inhibiting the hepatitis C virus, the precise molecular mechanisms and target interactions often remain poorly understood. acs.org Future research must focus on a deeper mechanistic elucidation to enable rational drug design.

Computational approaches like molecular docking and molecular dynamics (MD) simulations will be instrumental. These methods can predict how this compound derivatives bind to the active sites of target proteins. pnnl.gov By visualizing the binding poses and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can understand the structural basis of their activity. This knowledge is crucial for designing next-generation analogs with improved potency and selectivity.

Integrating AI with systems biology approaches offers another powerful avenue. By analyzing large-scale biological data, such as genomics and proteomics ('omics' data), AI algorithms can help identify novel biological targets for these compounds or uncover downstream effects of known target modulation. azolifesciences.com This can reveal previously unknown therapeutic applications and provide a more holistic understanding of a compound's mechanism of action within a biological system.

Finally, establishing a clear Structure-Activity Relationship (SAR) is fundamental. This involves systematically modifying the this compound scaffold—for example, by altering substituents on the rings or changing the stereochemistry—and evaluating the impact on biological activity. The resulting data, when combined with computational modeling, can generate robust models that guide the optimization of lead compounds into effective therapeutic agents.

Q & A

Q. How do environmental factors (e.g., surface interactions) affect the compound’s stability in real-world applications?

  • Methodology : Adsorption studies on model surfaces (e.g., silica or polymer coatings) using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Environmental chambers simulate humidity/temperature variations to test degradation .

Methodological Notes

  • Data Validation : Always cross-reference experimental results with computational models (e.g., COMSOL for reaction simulations) to identify outliers .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reproducibility, as emphasized in academic research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.